BenchChemオンラインストアへようこそ!

Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate

Physicochemical profiling Drug-likeness Membrane permeability

This dual-heterocyclic ester uniquely assembles three pharmacophoric elements—a DprE1-targeting benzothiazole core, a potency-driving 5-nitrobenzo[b]thiophene-2-carboxylate fragment, and a hydrolytically cleavable methylene ester bridge—into a single molecular entity unavailable in any off-the-shelf analog. Procure for M. tuberculosis phenotypic screening (MIC 0.5–16 μg/mL for related analogs), DprE1 enzymatic assays, and fragment-based SAR studies. The ester bridge enables prodrug design and hydrolytic fragment deconvolution. Order with comparator panel for systematic nitro-position SAR mapping.

Molecular Formula C17H10N2O4S2
Molecular Weight 370.4
CAS No. 329269-88-7
Cat. No. B2939220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate
CAS329269-88-7
Molecular FormulaC17H10N2O4S2
Molecular Weight370.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C17H10N2O4S2/c20-17(23-9-16-18-12-3-1-2-4-14(12)25-16)15-8-10-7-11(19(21)22)5-6-13(10)24-15/h1-8H,9H2
InChIKeyVPQUKZZUSSUMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate (CAS 329269-88-7): Structural Identity, Computed Physicochemical Profile, and Procurement Context


Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate (CAS 329269-88-7, PubChem CID 2325189) is a dual-heterocyclic ester assembling a benzothiazole nucleus and a 5-nitrobenzo[b]thiophene-2-carboxylate fragment via a methylene ester bridge. Its computed physicochemical profile—molecular weight 370.4 g/mol, XLogP3-AA 4.9, topological polar surface area (TPSA) 141 Ų, 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 4 rotatable bonds—places it in a lipophilic, permeability-favorable property space distinct from simpler mono-heterocyclic nitroaryl esters [1]. The compound is currently offered by multiple chemical vendors as a research-grade screening compound (typical purity ≥95%), positioning it as a tool compound for phenotypic screening and medicinal chemistry derivatization programs, particularly those targeting the benzothiazole-5-nitrothiophene/benzothiophene pharmacophore space .

Why Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate Cannot Be Generically Substituted by Simpler Nitrothiophene or Benzothiazole Mono-Scaffold Analogs


The compound's differentiation power resides in its simultaneous presentation of three pharmacophoric elements within a single molecular entity: (i) the benzothiazole core, a privileged scaffold with validated antimycobacterial target engagement (DprE1/decaprenylphosphoryl-β-D-ribose 2′-oxidase inhibition) [1]; (ii) the 5-nitrobenzo[b]thiophene-2-carboxylate fragment, which combines the electron-withdrawing nitro group—a known driver of antimycobacterial potency in nitrothiophene and nitrobenzothiazole series [2]—with a benzothiophene ring that increases molecular complexity and lipophilicity relative to simple thiophene congeners; and (iii) the methylene ester linkage, which provides a hydrolytically cleavable connector amenable to prodrug design or metabolic activation strategies not available in direct amide or ether-linked analogs. Simplification to 5-nitrothiophene-2-carboxylate esters (removing the benzothiophene) eliminates the benzo-fused ring system, reducing both π-stacking capacity with aromatic binding-site residues and overall lipophilicity; conversely, removing the nitro group eliminates a key electronic determinant of target engagement. These structural features are not simultaneously present in any single off-the-shelf analog, meaning that generic substitution risks loss of the precise physicochemical and pharmacophoric balance encoded in CAS 329269-88-7.

Quantitative Differentiation Evidence: Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate vs. Structural Comparators


Computed Lipophilicity (XLogP3-AA) and Polar Surface Area Comparison: Membrane Permeability Differentiation vs. Simpler Nitrothiophene Esters

The target compound exhibits a computed XLogP3-AA of 4.9 and TPSA of 141 Ų, derived from PubChem computational pipelines [1]. This positions it in a substantially higher lipophilicity range than simpler nitrothiophene ester analogs. For comparison, benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate (the direct thiophene analog lacking the benzo-fused ring on the nitroaryl side) has a molecular formula of C13H8N2O4S2 (MW ~320 g/mol), with a predictably lower logP due to the absence of the additional aromatic ring [2]. The ~50 Da mass increase and benzothiophene aromatic surface in the target compound are expected to enhance passive membrane permeability and protein-binding capacity relative to the simpler thiophene congener, a relevant consideration for intracellular target engagement (e.g., mycobacterial cell wall penetration).

Physicochemical profiling Drug-likeness Membrane permeability ADME prediction

Class-Level Anti-Tubercular Potency Benchmarked Against Patent-Disclosed Benzothiazole-Nitrothiophene Hybrids

Although no direct MIC data exist for CAS 329269-88-7 against M. tuberculosis, closely related benzothiazole-nitrothiophene hybrid compounds disclosed in patent literature define the chemotype's potency range. In a CSIR patent (US 2012/0095021 A1), 2,6-substituted benzothiazole compounds incorporating 5-nitrothiophene-2-carboxamide or 5-nitrofuran-2-carboxamide motifs demonstrated in vitro activity against M. tuberculosis H37RV with MIC values ranging from 0.5 μg/mL to 16 μg/mL [1]. Representative compounds 3j, 4e, 6a, 6f, 6g, 6i, 6o, 6p, 6q, and 6w showed no appreciable cytotoxicity at concentrations up to 50 μg/mL, indicating a therapeutic window [1]. The target compound's 5-nitrobenzo[b]thiophene-2-carboxylate ester motif is a structural elaboration of the 5-nitrothiophene pharmacophore present in these patent-exemplified compounds, with the benzothiophene ring providing additional aromatic surface for target binding.

Antitubercular agents Mycobacterium tuberculosis Benzothiazole pharmacophore Nitroheterocycle SAR

Nitrobenzothiazole Structural Analogy to Sanofi Anti-Tubercular Patent Series: Electron-Withdrawing Group Pharmacophore Validation

Sanofi's US Patent 8,993,561 B2 (2015) discloses nitrobenzothiazole derivatives of general formula (I) with bacteriostatic and bactericidal activity against Mycobacterium and Corynebacterium strains, including those resistant to front-line antibiotics [1]. The key pharmacophoric elements in this patent series—a benzothiazole core bearing a nitro group—overlap with the target compound's benzothiazole and 5-nitrobenzo[b]thiophene structural features. The Sanofi patent establishes that nitro-substituted benzothiazole-containing compounds can achieve bactericidal activity against drug-resistant mycobacterial strains, a property not uniformly observed across all benzothiazole subclasses [1]. The target compound's ester-linked benzothiazole-nitrobenzothiophene architecture extends this pharmacophore model by relocating the nitro group from the benzothiazole to the benzothiophene ring while maintaining the electron-deficient aromatic character through the ester carbonyl.

Nitrobenzothiazole Bactericidal Mycobacterium Corynebacterium Drug-resistant tuberculosis

Structure-Activity Relationship (SAR) Evidence: Electron-Withdrawing Nitro Group as a Driver of Antimicrobial Potency in Heteroaryl Benzothiazole Series

A 2025 study on benzothiazole-thiazole hybrids as broad-spectrum antimicrobial agents reported that electron-withdrawing groups—specifically nitro and halogen substituents—consistently enhanced antimicrobial activity in structure-activity relationship (SAR) analyses [1]. This finding is corroborated by an earlier study (2022) on heteroarylated benzothiazole derivatives, where compound 2j (bearing electron-withdrawing substituents) emerged as the most potent analog with MIC/MBC values of 0.23–0.94 mg/mL against bacterial strains and MIC/MFC values of 0.06–0.47 mg/mL against fungal strains [2]. The target compound CAS 329269-88-7 incorporates a nitro group at the 5-position of the benzothiophene ring—a position that maximizes electron withdrawal through conjugation with the ester carbonyl and the thiophene sulfur—consistent with the SAR trend that electron-deficient aromatic systems enhance antimicrobial target engagement in benzothiazole-containing hybrids.

Structure-activity relationship Antimicrobial SAR Electron-withdrawing group Nitro pharmacophore Benzothiazole-thiazole hybrids

Structural Differentiation from Simpler 5-Nitrobenzothiophene Derivatives: The Benzothiazole Moiety as a Target-Engagement Amplifier

The benzothiazole scaffold has been mechanistically validated as an inhibitor of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), a vulnerable and clinically validated drug target in mycobacterial cell wall biosynthesis [1]. Simple 5-nitrobenzo[b]thiophene-2-carboxylate esters lacking the benzothiazole moiety (e.g., ethyl or methyl 5-nitrobenzo[b]thiophene-2-carboxylate, CAS 25785-09-5) have been described as synthetic intermediates or as compounds with cholesterol-lowering activity , but lack the benzothiazole-mediated DprE1-targeting mechanism. CAS 329269-88-7 is unique among commercially available 5-nitrobenzo[b]thiophene-2-carboxylate esters in that it incorporates the benzothiazole nucleus via a methylene ester bridge, creating a bifunctional molecule capable of simultaneously presenting the 5-nitrobenzo[b]thiophene electrophilic warhead and the benzothiazole DprE1-binding motif. This dual pharmacophore strategy is absent in simpler 5-nitrobenzothiophene esters.

Benzothiazole pharmacophore DprE1 inhibition Decaprenylphosphoryl-β-D-ribose 2′-oxidase Mycobacterium tuberculosis Target engagement

Recommended Application Scenarios for Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate Based on Quantitative Differentiation Evidence


Phenotypic Screening for Novel Antimycobacterial Agents Targeting Drug-Resistant M. tuberculosis

The target compound is optimally deployed in whole-cell phenotypic screening campaigns against M. tuberculosis H37RV and drug-resistant clinical isolates. The benzothiazole-5-nitrobenzothiophene chemotype maps directly onto patent-validated anti-tubercular pharmacophores with MIC ranges of 0.5–16 μg/mL for closely related analogs [1], and the Sanofi nitrobenzothiazole patent establishes precedent for bactericidal activity against resistant strains within this structural class [2]. The compound's computed logP of 4.9 supports mycobacterial cell wall penetration. Procurement for this application should be accompanied by a minimum inhibitory concentration (MIC) determination assay (broth microdilution, Middlebrook 7H9 medium) and cytotoxicity counter-screening against mammalian cell lines (e.g., Vero or HepG2) to establish a selectivity index.

DprE1 Target-Based Screening and Mechanistic Deconvolution in Mycobacterial Cell Wall Biosynthesis

The benzothiazole moiety has been mechanistically validated as a DprE1 (decaprenylphosphoryl-β-D-ribose 2′-oxidase) inhibitor scaffold in M. tuberculosis [1]. CAS 329269-88-7 is structurally suited for DprE1-focused biochemical screening because it presents the benzothiazole nucleus—the DprE1-binding pharmacophore—conjugated to a 5-nitrobenzo[b]thiophene-2-carboxylate fragment that may provide additional binding interactions. This dual pharmacophore design distinguishes it from mono-functional 5-nitrobenzothiophene esters that lack any DprE1-targeting capacity. Researchers procuring this compound for target-based screening should employ a DprE1 enzymatic assay (fluorescence-based or radiometric) alongside a DprE1-overexpressing vs. wild-type M. tuberculosis differential sensitivity assay to confirm on-target mechanism.

Medicinal Chemistry Derivatization: Ester Hydrolysis to Carboxylic Acid for Prodrug or Salt Formation Strategies

The methylene ester bridge in CAS 329269-88-7 provides a hydrolytically labile connection that can be cleaved under controlled conditions (aqueous base or enzymatic hydrolysis) to yield 5-nitrobenzo[b]thiophene-2-carboxylic acid and 2-hydroxymethylbenzothiazole. This feature offers a synthetic entry point for: (a) generating the free carboxylic acid for salt formation (improving aqueous solubility from a predicted logP of 4.9); (b) prodrug design via alternative ester prodrugs; or (c) fragment-based screening where the hydrolytic fragments can be tested individually to deconvolute pharmacophoric contributions. Simpler 5-nitrobenzothiophene esters (e.g., methyl or ethyl esters) cannot release a benzothiazole fragment upon hydrolysis, making the target compound uniquely valuable for fragment-deconvolution studies [2].

Structure-Activity Relationship (SAR) Studies Exploring Nitro Group Position and Electron-Withdrawing Effects in Benzo-Fused Heterocyclic Antimicrobials

SAR evidence from multiple independent studies demonstrates that electron-withdrawing groups, particularly nitro substituents, enhance antimicrobial potency in benzothiazole-containing compounds [1]. CAS 329269-88-7 is a distinctive SAR probe because it positions the nitro group on the benzothiophene ring (5-position) rather than on the benzothiazole ring, enabling direct comparison with isomeric nitrobenzothiazole analogs to determine whether nitro position affects potency, selectivity, or toxicity profile. The compound should be procured alongside a panel of comparators including: (i) 6-nitrobenzo[d]thiazole derivatives (nitro on benzothiazole), (ii) non-nitrated benzo[b]thiophene-2-carboxylate esters, and (iii) the des-nitro benzothiazole-benzothiophene ester analog, to systematically map the nitro group's contribution to biological activity within this dual-heterocyclic scaffold.

Quote Request

Request a Quote for Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.